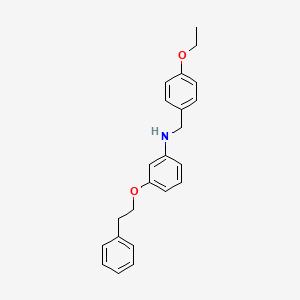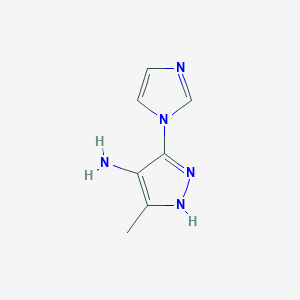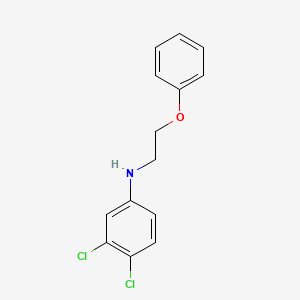
N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine
Descripción general
Descripción
N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine, abbreviated as AMTDA, is an organic compound belonging to the class of thiadiazole derivatives. It is a colorless, water-soluble solid with a melting point of 92-93°C and a molecular weight of 209.29 g/mol. AMTDA has a variety of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. In particular, it has been used in the synthesis of various pharmaceuticals and as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Diuretic Activity
The diuretic properties of 1,3,4-thiadiazole derivatives, including those with a 5-methyl substitution, were investigated. These compounds demonstrated significant diuretic activity by increasing the excretion of both water and electrolytes in experimental models. The 5-methyl derivatives, in particular, showed a notable increase in diuretic effects compared to other derivatives, highlighting their potential for further development as diuretic agents (Ergena et al., 2022).
Antiparasitic Activity
Research on 5-substituted amino-1,3,4-thiadiazol derivatives revealed moderate antiparasitic activity against Schistosoma mansoni in mice. These findings underscore the potential of thiadiazole derivatives in developing new treatments for parasitic infections (Soliman et al., 1984).
Antidepressant and Antimicrobial Potency
A study on indole-containing derivatives of 1,3,4-thiadiazole demonstrated antidepressant activity comparable to imipramine, a known antidepressant. These derivatives were found to cross the blood-brain barrier, suggesting their potential utility in treating depressive disorders. Additionally, these compounds exhibited antimicrobial potency, indicating a broad spectrum of biological activities (Varvaresou et al., 1998).
Vasodilator Activity and Blood Pressure Regulation
2-Aryl-5-guanidino-1,3,4-thiadiazoles showed promise in lowering blood pressure in hypertensive models. These compounds induced a direct relaxant effect on vascular smooth muscle, presenting a potential pathway for the development of new antihypertensive drugs (Turner et al., 1988).
Metal Complexes with Biological Activities
Metal complexes of 2,5-diamino-1,3,4-thiadiazole demonstrated enhanced antimicrobial activities compared to their parent compounds. These complexes, characterized by their non-electrolyte nature and octahedral geometrical structure, showed significant potential in the development of new antimicrobial agents (Obaleye et al., 2011).
Propiedades
IUPAC Name |
N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4-8-9-5(10-4)7-3-2-6/h2-3,6H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOZKSBXZRPLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-N-(5-methyl-1,3,4-thiadiazol-2-YL)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385161.png)
![Ethyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate](/img/structure/B1385163.png)

![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)
![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)

![3-(Phenethyloxy)-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385171.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)


![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)
